N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride
Description
N-{[(4-Methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride (C₁₁H₁₃ClN₂O₃; MW 256.69 g/mol) is a reactive organochloride compound featuring a propanimidoyl chloride backbone conjugated with a 4-methoxyphenyl carbamoyloxy group . Its structure combines an acidic chloride moiety (Cl) and an amide group, rendering it highly reactive toward nucleophiles. The 4-methoxy substituent on the aromatic ring likely influences electronic properties, modulating reactivity and biological interactions.
Properties
Molecular Formula |
C11H13ClN2O3 |
|---|---|
Molecular Weight |
256.68 g/mol |
IUPAC Name |
(1-chloropropylideneamino) N-(4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C11H13ClN2O3/c1-3-10(12)14-17-11(15)13-8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3,(H,13,15) |
InChI Key |
VEEMNYFRFIZRPA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NOC(=O)NC1=CC=C(C=C1)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-CHLOROPROPYLIDENE)AMINO N-(4-METHOXYPHENYL)CARBAMATE typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 1-chloropropylidene with an amino group, followed by the introduction of the methoxyphenyl carbamate moiety. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of (1-CHLOROPROPYLIDENE)AMINO N-(4-METHOXYPHENYL)CARBAMATE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (1-CHLOROPROPYLIDENE)AMINO N-(4-METHOXYPHENYL)CARBAMATE can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the chloropropylidene group, where nucleophiles such as amines or thiols replace the chlorine atom.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
Chemistry: In chemistry, (1-CHLOROPROPYLIDENE)AMINO N-(4-METHOXYPHENYL)CARBAMATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its ability to undergo various chemical reactions makes it a useful tool for probing biochemical pathways and understanding the mechanisms of action of different enzymes and receptors.
Medicine: In the field of medicine, (1-CHLOROPROPYLIDENE)AMINO N-(4-METHOXYPHENYL)CARBAMATE has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs with specific therapeutic properties, such as anti-inflammatory or antimicrobial agents.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in the manufacture of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1-CHLOROPROPYLIDENE)AMINO N-(4-METHOXYPHENYL)CARBAMATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methoxy vs. Butoxy Derivatives
A key structural analog is N-{[(4-butoxyphenyl)carbamoyl]oxy}propanimidoyl chloride (C₁₄H₁₉ClN₂O₃; MW 298.77 g/mol), which replaces the methoxy (-OCH₃) group with a butoxy (-OC₄H₉) substituent .
| Property | 4-Methoxy Derivative | 4-Butoxy Derivative |
|---|---|---|
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | C₁₄H₁₉ClN₂O₃ |
| Molecular Weight (g/mol) | 256.69 | 298.77 |
| Substituent Size | Smaller (-OCH₃) | Larger (-OC₄H₉) |
| Reactivity Prediction | Higher electrophilicity | Reduced solubility |
However, the longer alkyl chain may enhance membrane permeability in biological systems .
Functional Group Comparison: Carbamoyloxy vs. Hydroxymido
N-Hydroxy-4-methoxybenzenecarboximidoyl chloride (C₈H₇ClN₂O₂; synonyms include p-methoxybenzohydroximoyl chloride) shares the 4-methoxyphenyl group but replaces the carbamoyloxy (-OCONH-) linkage with a hydroxymido (-NH-O-) group .
| Feature | Carbamoyloxy Derivative | Hydroxymido Derivative |
|---|---|---|
| Functional Group | -OCONH- | -NH-O- |
| Electrophilicity | Higher (Cl more labile) | Moderate |
| Stability | Lower (prone to hydrolysis) | Higher |
The carbamoyloxy group enhances electrophilicity, making the compound more reactive toward amines or alcohols. In contrast, the hydroxymido derivative may exhibit greater stability under ambient conditions .
Reactivity with Nucleophiles
Evidence from 3-(6-substituted-benzothiazol-2-yl)-carbamoyl propionyl chloride (structurally related to the target compound) demonstrates that aromatic amine chlorides undergo nucleophilic substitution reactions with amines or alcohols to form amides or esters, respectively . Similarly, N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride is expected to react with nucleophiles like water (hydrolysis), alcohols (esterification), or amines (amide formation). However, its reactivity is likely lower than aliphatic chlorides (e.g., bromoacetyl chloride) due to the electron-donating methoxy group stabilizing the electrophilic center .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
